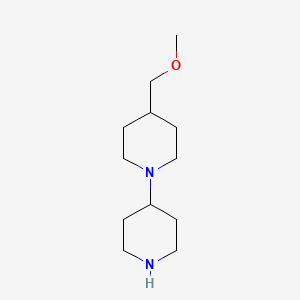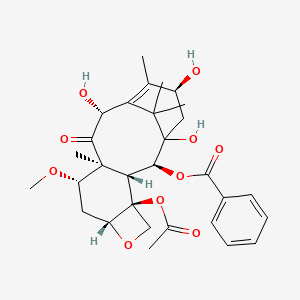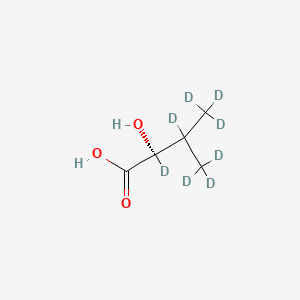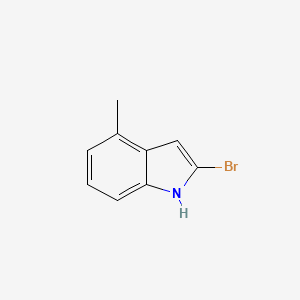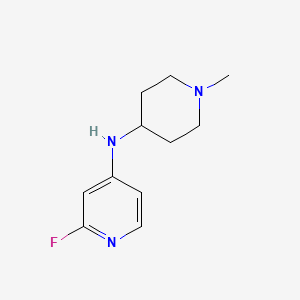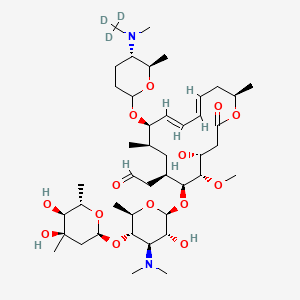
Spiramycin I-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiramycin I-d3 is a macrolide antibiotic that is primarily used as an antimicrobial agent. It is a deuterium-labeled derivative of Spiramycin I, which is known for its activity against a variety of bacterial infections. This compound is particularly effective against Gram-positive cocci and rods, Gram-negative cocci, and certain intracellular pathogens such as Legionella, Mycoplasma, Chlamydia, and Toxoplasma gondii .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Spiramycin I-d3 involves the incorporation of deuterium atoms into the Spiramycin I molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves fermentation using Streptomyces ambofaciens, followed by chemical modification to introduce deuterium atoms. The production process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs with different degrees of saturation .
Applications De Recherche Scientifique
Spiramycin I-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spiramycin residues in various samples.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the efficacy of macrolide antibiotics.
Medicine: Used in the treatment of bacterial infections, particularly those caused by intracellular pathogens.
Mécanisme D'action
Spiramycin I-d3 exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation step of protein synthesis, preventing the elongation of the peptide chain. As a result, bacterial growth is inhibited, and the bacteria are unable to proliferate. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparaison Avec Des Composés Similaires
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to Spiramycin.
Clarithromycin: Similar to Spiramycin but with improved acid stability and better oral absorption.
Uniqueness of Spiramycin I-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. Additionally, its specific activity against certain intracellular pathogens makes it particularly valuable in treating infections that are difficult to manage with other antibiotics .
Propriétés
Formule moléculaire |
C43H74N2O14 |
|---|---|
Poids moléculaire |
846.1 g/mol |
Nom IUPAC |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3 |
Clé InChI |
ACTOXUHEUCPTEW-CCZXNJIVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)[C@H]1CCC(O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)OC)O)C |
SMILES canonique |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
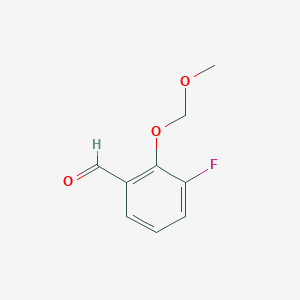
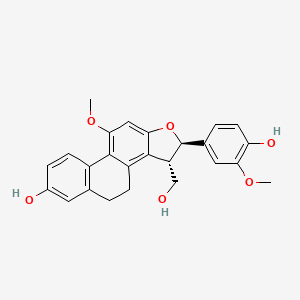
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
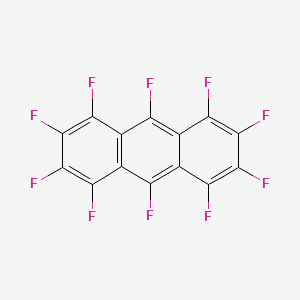

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
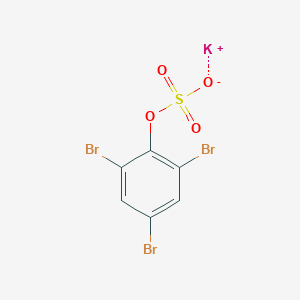
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
